![molecular formula C16H16ClN3O2 B268694 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, commonly known as CDK inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a small-molecule inhibitor that targets cyclin-dependent kinases (CDKs), a family of proteins that play a crucial role in regulating the cell cycle. CDKs are often overexpressed in cancer cells, leading to uncontrolled cell proliferation, making them an attractive target for cancer therapy.
Mechanism of Action
CDK inhibitor works by inhibiting the activity of 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, which are essential for cell cycle progression. 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide are activated by binding to cyclins, which regulate their activity. CDK inhibitor binds to the ATP-binding site of 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, preventing their activation and subsequent cell cycle progression. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
CDK inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to cell death. CDK inhibitor has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CDK inhibitor has been shown to induce apoptosis, a process that leads to programmed cell death.
Advantages and Limitations for Lab Experiments
CDK inhibitor has several advantages for lab experiments. It is a small-molecule inhibitor, making it easy to synthesize and purify. It is also highly specific for 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, making it an attractive target for cancer therapy. However, CDK inhibitor has some limitations. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, CDK inhibitor has a short half-life, which may limit its effectiveness in vivo.
Future Directions
For CDK inhibitor include the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict patient response to CDK inhibitor therapy. Additionally, CDK inhibitor may have potential applications in other diseases, such as Alzheimer's disease and viral infections.
Synthesis Methods
The synthesis of CDK inhibitor involves the reaction of 4-chloroaniline with N,N-dimethylbenzamide in the presence of a carbonylating agent. The reaction yields 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, which is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
CDK inhibitor has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. CDK inhibitor has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
properties
Product Name |
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide |
|---|---|
Molecular Formula |
C16H16ClN3O2 |
Molecular Weight |
317.77 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)11-4-3-5-14(10-11)19-16(22)18-13-8-6-12(17)7-9-13/h3-10H,1-2H3,(H2,18,19,22) |
InChI Key |
WOQUGJZWHQNPCC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
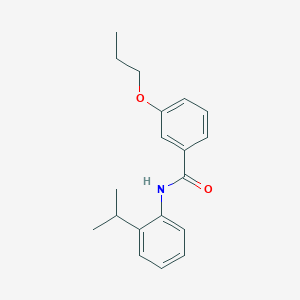
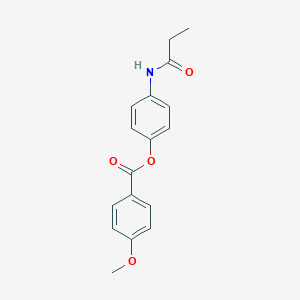
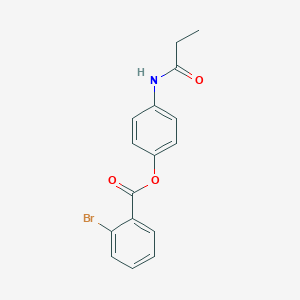
![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
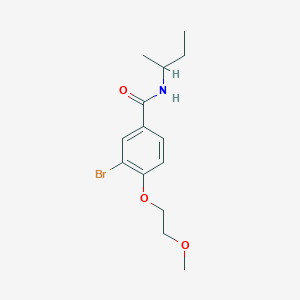
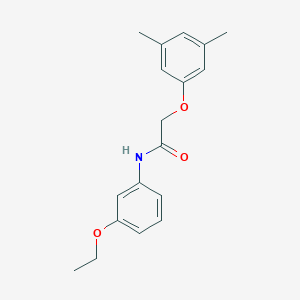
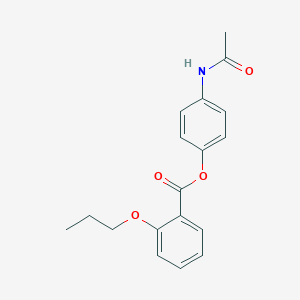
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)